molecular formula C16H18O4S2 B8552698 1-(5-Acetylthiophen-2-yl)propan-2-yl 4-methylbenzene-1-sulfonate CAS No. 88961-87-9

1-(5-Acetylthiophen-2-yl)propan-2-yl 4-methylbenzene-1-sulfonate

Cat. No. B8552698
M. Wt: 338.4 g/mol
InChI Key: YPNNDCYMWSFVRT-UHFFFAOYSA-N
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Patent
US04743604

Procedure details

2-(p-Toluenesulphonyloxy)-propylthiophene was reacted with acetyl chloride and aluminium trichloride in methylene chloride to give 5-acetyl-2-(p-toluenesulphonyloxy)-propylthiophene. With sodium azide in DMSO there was obtained therefrom 5-(3-azidopropyl)-2-thienyl methyl ketone. Oxidation with sodium hydrobromite gave 5-(3-azidopropyl)-2-thiophenecarboxylic acid, m.p. 71°-72°. Reaction of this acid with thionyl chloride and subsequent treatment with conc. ammonia yielded 5-(3-azidopropyl)-2-thiophenecarboxamide, m.p. 85°-87°. There was obtained therefrom after treatment with triphenylphosphine and hydrolysis 5-(3-aminopropyl)-2-thiophenecarboxamide, m.p. 143.5°-144° (from water).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:19])[CH:6]=[CH:5][C:4]([S:7]([O:10][CH:11]([CH3:18])[CH2:12][C:13]2[S:14][CH:15]=[CH:16][CH:17]=2)(=[O:9])=[O:8])=[CH:3][CH:2]=1.[C:20](Cl)(=[O:22])[CH3:21].[Cl-].[Cl-].[Cl-].[Al+3]>C(Cl)Cl>[C:20]([C:15]1[S:14][C:13]([CH2:12][CH:11]([O:10][S:7]([C:4]2[CH:3]=[CH:2][C:1]([CH3:19])=[CH:6][CH:5]=2)(=[O:9])=[O:8])[CH3:18])=[CH:17][CH:16]=1)(=[O:22])[CH3:21] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OC(CC=1SC=CC1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(S1)CC(C)OS(=O)(=O)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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